molecular formula C5H6BrO3- B8387210 Bromo-ethyl-pyruvate

Bromo-ethyl-pyruvate

Cat. No. B8387210
M. Wt: 194.00 g/mol
InChI Key: MIEDIVUAVHIVRF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727997B2

Procedure details

To a 250 ml 3-neck round bottom flask was added (20 g, 0.3332 moles) urea, (150 ml) ethanol and (42.42 g, 0.2175 moles, 0.65 eq) ethylbromopyruvate. The mixture was then heated under agitation to reflux for 16 hours. The reaction solution changed from yellow to red in color. The reaction solution was then evaporated to dryness and the crude product was taken up in (50 ml) water and (150 ml) ethyl acetate. The pH was adjusted from 1 to 10 using 2N sodium hydroxide, changing the biphasic mixture a dark red. The mixture was separated and the aqueous phase was extracted twice with ethyl acetate. The organic layers were then combined and washed with water and brine. The resulting yellow solution was concentrated to ˜50 ml, causing an off-white solid to precipitate out. The solid was filtered off and washed with ethanol and diethyl ether. The mother liquor was then evaporated to dryness and the resulting oily solid was taken up in (150 ml) ethyl acetate and concentrated to ˜50 ml. An off-white solid precipitated out. The mixture was cooled in an ice bath, and the solid was filtered off and washed with ethanol and diethyl ether to give ethyl 2-amino-1,3-oxazole-4-carboxylate (14.79 g).
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
42.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].C([CH:7](Br)[C:8](=O)[C:9]([O-:11])=[O:10])C.[CH2:14](O)[CH3:15]>>[NH2:1][C:2]1[O:3][CH:7]=[C:8]([C:9]([O:11][CH2:14][CH3:15])=[O:10])[N:4]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
NC(=O)N
Name
Quantity
42.42 g
Type
reactant
Smiles
C(C)C(C(C(=O)[O-])=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated under agitation
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
The resulting yellow solution was concentrated to ˜50 ml
CUSTOM
Type
CUSTOM
Details
to precipitate out
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ethanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
The mother liquor was then evaporated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜50 ml
CUSTOM
Type
CUSTOM
Details
An off-white solid precipitated out
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with ethanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC=1OC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.